molecular formula C10H17NO2 B2527850 1-Aminospiro[4.4]nonane-1-carboxylic acid CAS No. 1558110-45-4

1-Aminospiro[4.4]nonane-1-carboxylic acid

Cat. No.: B2527850
CAS No.: 1558110-45-4
M. Wt: 183.251
InChI Key: VFCZMWIZMJKXBD-UHFFFAOYSA-N
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Description

1-Aminospiro[4.4]nonane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. The compound has a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol . It is known for its distinctive spiro configuration, where two rings are connected through a single atom, creating a rigid and stable structure.

Preparation Methods

The synthesis of 1-Aminospiro[4.4]nonane-1-carboxylic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Aminospiro[4.4]nonane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Aminospiro[4.4]nonane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique structural properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Aminospiro[4.4]nonane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

1-Aminospiro[4.4]nonane-1-carboxylic acid can be compared with other spirocyclic compounds such as spiro[4.5]decane-1-carboxylic acid and spiro[4.3]octane-1-carboxylic acid. While these compounds share the spirocyclic core, this compound is unique due to its specific ring size and the presence of an amino group.

Properties

IUPAC Name

4-aminospiro[4.4]nonane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c11-10(8(12)13)7-3-6-9(10)4-1-2-5-9/h1-7,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCZMWIZMJKXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCC2(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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